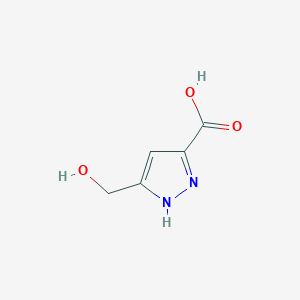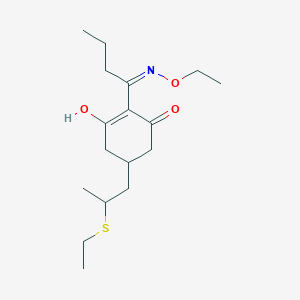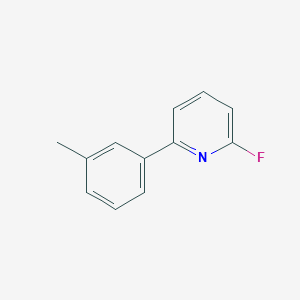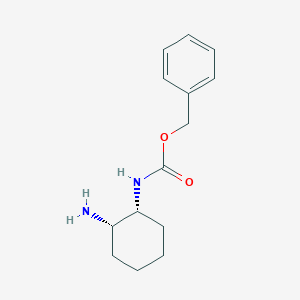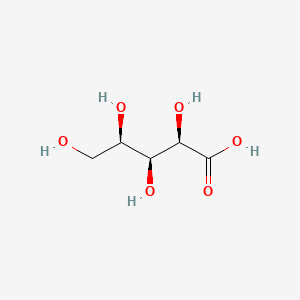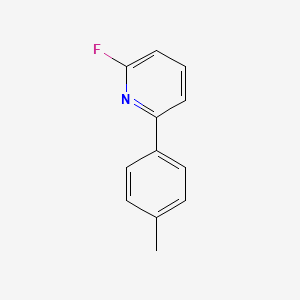
2-Fluoro-6-(p-tolyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-6-(p-tolyl)pyridine is an aromatic heterocyclic compound with the molecular formula C12H10FN It consists of a pyridine ring substituted with a fluorine atom at the 2-position and a p-tolyl group at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Fluoro-6-(p-tolyl)pyridine can be synthesized through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of 2-fluoropyridine with p-tolylboronic acid in the presence of a palladium catalyst and a base.
Direct Fluorination: Another approach involves the direct fluorination of 6-(p-tolyl)pyridine using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions.
Industrial Production Methods: Industrial production of this compound often employs the Suzuki-Miyaura coupling due to its efficiency and scalability. The process involves the use of large-scale reactors and continuous flow systems to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
Types of Reactions: 2-Fluoro-6-(p-tolyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydropyridine derivatives.
Common Reagents and Conditions:
Substitution: Organolithium reagents, palladium catalysts, and bases such as potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Alkyl or aryl-substituted pyridines.
Oxidation Products: Pyridine N-oxides.
Reduction Products: Dihydropyridine derivatives.
Aplicaciones Científicas De Investigación
2-Fluoro-6-(p-tolyl)pyridine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Fluoro-6-(p-tolyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its targets .
Comparación Con Compuestos Similares
2-Fluoropyridine: Lacks the p-tolyl group, making it less hydrophobic and potentially less bioactive.
6-(p-tolyl)pyridine: Lacks the fluorine atom, which may reduce its reactivity and binding affinity in biological systems.
2-Chloro-6-(p-tolyl)pyridine: Similar structure but with a chlorine atom instead of fluorine, which can affect its chemical reactivity and biological activity.
Uniqueness: 2-Fluoro-6-(p-tolyl)pyridine is unique due to the presence of both the fluorine atom and the p-tolyl group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the p-tolyl group increases its hydrophobicity and potential interactions with biological targets .
Propiedades
IUPAC Name |
2-fluoro-6-(4-methylphenyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN/c1-9-5-7-10(8-6-9)11-3-2-4-12(13)14-11/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQJIZMCDAUPCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90744683 |
Source


|
| Record name | 2-Fluoro-6-(4-methylphenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90744683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245646-59-6 |
Source


|
| Record name | 2-Fluoro-6-(4-methylphenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90744683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
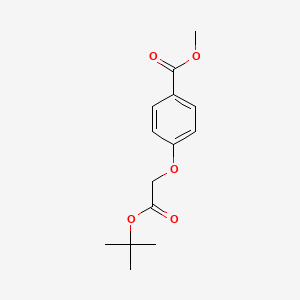
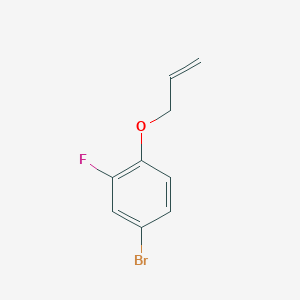
![2,4-dichloro-1-[(methylsulfonyl)methyl]Benzene](/img/structure/B7946592.png)
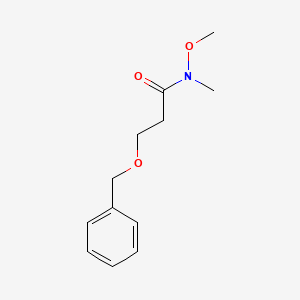
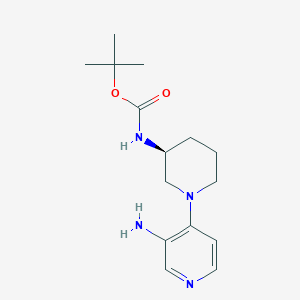
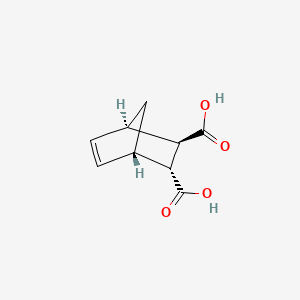
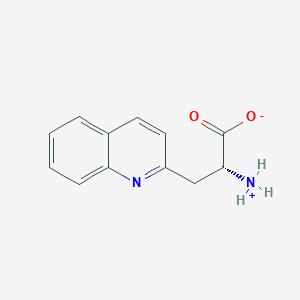
![[(2S)-3-(1H-indol-3-yl)-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]azanium;chloride](/img/structure/B7946636.png)
![N-[4,6-ditert-butyl-3-(formylamino)-2-methylphenyl]acetamide](/img/structure/B7946645.png)
